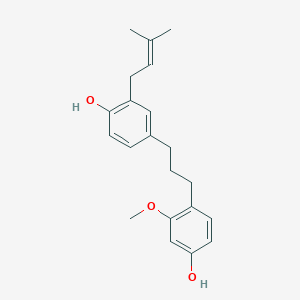

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)

Description

Properties

IUPAC Name |

4-[3-(4-hydroxy-2-methoxyphenyl)propyl]-2-(3-methylbut-2-enyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-15(2)7-9-18-13-16(8-12-20(18)23)5-4-6-17-10-11-19(22)14-21(17)24-3/h7-8,10-14,22-23H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWULZGRVGVEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Chalcones: A Case Study Perspective on 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and degradation profile of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is not publicly available. This guide provides a comprehensive overview based on the analysis of structurally related chalcone (B49325) derivatives to infer potential characteristics and outlines the established methodologies for such an assessment.

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure that have garnered significant attention in medicinal chemistry for their diverse biological activities.[1] The thermal behavior of these compounds is a critical parameter, influencing their stability, processing, and suitability for various applications.[1] Understanding the thermal stability and degradation pathways is paramount for drug formulation, storage, and ensuring therapeutic efficacy.

Comparative Thermal Stability of Chalcone Derivatives

The thermal properties of chalcones are significantly influenced by the nature and position of substituents on the phenyl rings.[2] Studies on various chalcone derivatives using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into their relative stabilities.[1][3] The following table summarizes key thermal decomposition data for several chalcone derivatives, illustrating how substitutions affect thermal stability.

| Compound | Onset Decomposition Temperature (Tonset) (°C) | Maximum Decomposition Temperature (Tmax) (°C) | Weight Loss (%) | Atmosphere | Reference |

| Chalcone | ~150 | - | ~93 | Oxygen/Nitrogen | [3] |

| 2'-hydroxy-chalcone | - | - | - | Oxygen/Nitrogen | [3] |

| 3'-hydroxy-chalcone | - | - | - | Oxygen/Nitrogen | [3] |

| 4'-hydroxy-chalcone | - | - | - | Oxygen/Nitrogen | [3] |

| (2E)-3-(3-hydroxyphenyl)prop-2-enal | - | - | - | Nitrogen | [1] |

Note: Specific quantitative values for Tonset, Tmax, and weight loss for all listed compounds were not fully detailed in the provided search results, but the studies confirm that these parameters are key indicators of thermal stability and are influenced by substituent groups.[2][3]

Experimental Protocols

To ensure the reproducibility and accuracy of thermal analysis for chalcone derivatives, standardized experimental methodologies are crucial.[1]

1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1]

-

Sample Preparation: Accurately weigh 5-10 mg of the chalcone derivative into a clean, tared TGA crucible (typically alumina (B75360) or platinum).[1]

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Experimental Conditions:

-

Data Acquisition: Record the mass loss as a function of temperature.[1]

2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material.

-

Sample Preparation: Accurately weigh 2-5 mg of the chalcone derivative into an aluminum crucible with a pierced lid.[4]

-

Instrument Setup: Place the sample and a reference crucible in the DSC cell.

-

Experimental Conditions:

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Visualizations: Workflows and Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical experimental workflow for assessing the thermal stability of a chalcone derivative.

Hypothetical Degradation Signaling Pathway

While specific degradation products for the target compound are unknown, chalcones can undergo degradation through various mechanisms, including oxidation. The following diagram illustrates a hypothetical signaling pathway for the degradation of a chalcone, which may involve the formation of reactive intermediates.

This proposed pathway is based on findings for other phenolic compounds where exposure to air and light can lead to reactive intermediates and subsequent degradation into products like aurones and flavones.[5]

References

Methodological & Application

Protocol for the Solubilization of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) for In Vitro Assays

Application Note

This document provides a detailed protocol for the dissolution of the hydrophobic compound 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) for use in a variety of in vitro assays. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous media, necessitating the use of an organic solvent to create a stock solution. This protocol outlines the recommended solvents, preparation of stock solutions, and subsequent dilution for final assay concentrations, ensuring compound stability and minimizing solvent-induced artifacts in experimental results. The provided workflow and protocols are based on established methods for handling hydrophobic compounds in biological research.[1][2][3]

Data Presentation: Solvent Recommendations

The selection of an appropriate solvent is critical for the successful use of hydrophobic compounds in in vitro assays. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for such compounds due to its high solubilizing capacity and compatibility with many cell culture models at low concentrations.[4][5] The following table summarizes the general solubility characteristics of hydrophobic compounds in commonly used solvents.

| Solvent | Polarity | Common Stock Concentration | Advantages | Disadvantages |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 1-100 mM | High solubilizing power for a wide range of compounds; miscible with water.[4][5] | Can be toxic to cells at concentrations >1%; may affect cell differentiation and other cellular processes. |

| Ethanol (EtOH) | Polar protic | 1-50 mM | Less toxic than DMSO for some cell lines; volatile and can be easily removed if necessary. | Lower solubilizing power than DMSO for highly hydrophobic compounds; can cause protein precipitation. |

| Methanol (MeOH) | Polar protic | 1-50 mM | Good solvent for many organic compounds. | More toxic to cells than ethanol; can be metabolically active. |

Experimental Workflow

The following diagram illustrates the general workflow for preparing a hydrophobic compound like 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) for in vitro assays.

Caption: Workflow for preparing a hydrophobic compound for in vitro assays.

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in dimethyl sulfoxide (DMSO).

Materials:

-

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated micropipettes

Procedure:

-

Calculate the required mass: Determine the molecular weight (MW) of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl). The required mass for a 10 mM stock solution in 1 mL of DMSO can be calculated using the following formula: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)

-

Weigh the compound: Carefully weigh the calculated amount of the compound and place it into a sterile 1.5 mL microcentrifuge tube.

-

Add solvent: Add the appropriate volume of DMSO to the microcentrifuge tube containing the compound.

-

Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.[1]

-

Visual inspection: Visually inspect the solution to ensure that the compound is completely dissolved and no particulates are visible.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

2. Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the high-concentration stock solution to the final desired concentrations for use in cell-based or other in vitro assays.

Materials:

-

10 mM stock solution of the compound in DMSO

-

Sterile cell culture medium or assay buffer

-

Sterile microcentrifuge tubes or multi-well plates

-

Calibrated micropipettes

Procedure:

-

Thaw the stock solution: Thaw the 10 mM stock solution at room temperature.

-

Prepare intermediate dilutions (if necessary): Depending on the final desired concentrations, it may be necessary to prepare one or more intermediate dilutions of the stock solution in DMSO.

-

Final dilution in aqueous medium: Serially dilute the stock or intermediate solution into the pre-warmed cell culture medium or assay buffer to achieve the final desired concentrations. It is crucial to add the compound solution to the aqueous medium while vortexing or mixing to prevent precipitation.[2]

-

Control the final solvent concentration: Ensure that the final concentration of DMSO in the assay medium is consistent across all experimental conditions and does not exceed a non-toxic level (typically ≤ 0.5% v/v for most cell lines).[2] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

-

Immediate use: Use the freshly prepared working solutions immediately in the in vitro assay to ensure the stability and solubility of the compound.

References

- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Navigating the Solubility Spectrum: Plant Extracts in DMSO [greenskybio.com]

- 5. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in Cancer Cell Line Studies

Compound Name: 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) Common Name: Broussochalcone A (BCA) Source: A prenylated chalcone (B49325) isolated from the cortex of Broussonetia papyrifera (paper mulberry).[1][2][3]

Application Notes

Broussochalcone A (BCA) is a natural flavonoid that has demonstrated significant anti-cancer properties across a variety of cancer cell lines. Its mechanisms of action are multifaceted, targeting several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. These notes summarize the application of BCA in oncological research, highlighting its therapeutic potential.

1. Mechanism of Action:

BCA exerts its cytotoxic effects on cancer cells through several distinct mechanisms:

-

Inhibition of NR4A1 in Pancreatic Cancer: In pancreatic cancer cells, BCA functions as a novel inhibitor of the orphan nuclear receptor 4A1 (NR4A1), a protein often overexpressed in this type of cancer.[4] By inhibiting NR4A1, BCA downregulates the expression of specificity protein 1 (Sp1) and the anti-apoptotic protein survivin.[4] This action, combined with the activation of the endoplasmic reticulum (ER) stress pathway, leads to apoptosis.[4]

-

Degradation of β-catenin in Colon and Liver Cancer: BCA acts as an antagonist of β-catenin-response transcription (CRT), which is frequently hyperactivated in colorectal and liver cancers.[1] It promotes the N-terminal phosphorylation of β-catenin, marking it for ubiquitin-dependent proteasomal degradation.[1] This reduces the levels of β-catenin and represses the expression of its target genes, such as cyclin D1 and c-Myc, thereby decreasing cell viability and inducing apoptosis.[1]

-

Induction of ROS and Activation of FOXO3 in Renal Cancer: In human renal cancer cells, BCA treatment leads to an elevation of intracellular reactive oxygen species (ROS).[2][3][5] This oxidative stress activates the FOXO3 signaling pathway, a key regulator of apoptosis and cell cycle arrest.[2][3][5] Activation of FOXO3 leads to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][5] BCA also induces G2/M phase cell cycle arrest in these cells.[2]

2. Applications in Cancer Cell Line Models:

BCA has shown efficacy in the following cancer types:

-

Pancreatic Cancer: Demonstrates growth inhibition and induces apoptosis in cell lines such as Panc-1 and MiaPaCa-2.[6]

-

Colon and Liver Cancer: Exerts cytotoxic effects by promoting the degradation of β-catenin.[1]

-

Renal Cancer: Induces apoptosis and cell cycle arrest in A498 and ACHN cell lines.[2][5]

-

Other Cancers: Inhibits proliferation in gastric adenocarcinoma (AGS), colorectal carcinoma (HCT116), and large cell lung cancer (H460) cells that express high levels of NR4A1.[6]

Data Presentation: Cytotoxicity of Broussochalcone A

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Broussochalcone A in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Citation |

| Panc-1 | Pancreatic Cancer | 48 h | 21.10 | [6] |

| MiaPaCa-2 | Pancreatic Cancer | 48 h | 27.20 | [6] |

Mandatory Visualizations

Caption: Experimental workflow for evaluating Broussochalcone A.

Caption: Signaling pathways modulated by Broussochalcone A in cancer.

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of Broussochalcone A on cancer cell lines.

1. Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[7]

-

Materials:

-

96-well tissue culture plates

-

Broussochalcone A (BCA)

-

Cancer cell line of interest

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of BCA in culture medium.

-

Remove the medium and add 100 µL of the BCA dilutions to the respective wells. Include untreated and vehicle-treated (e.g., DMSO) control wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

2. Protocol: Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

-

Materials:

-

6-well tissue culture plates

-

BCA-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Ice-cold PBS

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with BCA for the desired time.

-

Harvest cells (including floating cells from the supernatant) by trypsinization and centrifugation (500 x g for 5 minutes).[11]

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately using a flow cytometer.

-

Interpretation: Viable cells (Annexin V-/PI-), Early apoptotic cells (Annexin V+/PI-), Late apoptotic/necrotic cells (Annexin V+/PI+).[10]

-

3. Protocol: Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[13][14]

-

Materials:

-

BCA-treated and control cells

-

Ice-cold PBS

-

Ice-cold 70% ethanol (B145695)

-

PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[15][16]

-

Flow cytometer

-

-

Procedure:

-

Harvest approximately 1 x 10^6 cells per sample.

-

Wash cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17]

-

Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).[17]

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.

-

Wash the pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze using a flow cytometer, collecting data on a linear scale.

-

4. Protocol: Western Blot Analysis for Apoptosis-Related Proteins

This protocol detects changes in the expression levels of key proteins involved in apoptosis, such as caspases, PARP, and members of the Bcl-2 family.[18][19][20]

-

Materials:

-

BCA-treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bax, anti-Bcl-2, anti-FOXO3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Protein Extraction: Lyse treated cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel.[19]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[19]

-

5. Protocol: Intracellular ROS Detection

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[21][22]

-

Materials:

-

BCA-treated and control cells

-

DCFH-DA probe (e.g., 10-25 µM working solution in serum-free medium)[22]

-

Positive control (e.g., H2O2 or tert-butyl hydroperoxide)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Seed and treat cells as required for your experiment.

-

Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.

-

Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Remove the probe solution and wash the cells twice with PBS to remove excess probe.

-

Add fresh medium or PBS for analysis.

-

Immediately measure the fluorescence intensity using a flow cytometer (Excitation: 488 nm, Emission: ~529 nm) or visualize under a fluorescence microscope.[21][22] An increase in green fluorescence indicates an increase in intracellular ROS.

-

References

- 1. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Broussochalcone A Is a Novel Inhibitor of the Orphan Nuclear Receptor NR4A1 and Induces Apoptosis in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. bosterbio.com [bosterbio.com]

- 11. flowcytometrynet.com [flowcytometrynet.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 17. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 18. Apoptosis western blot guide | Abcam [abcam.com]

- 19. benchchem.com [benchchem.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. cosmobiousa.com [cosmobiousa.com]

- 22. bioquochem.com [bioquochem.com]

Application Notes and Protocols for In Vivo Studies of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is a prenylated flavonoid, a class of compounds known for a variety of biological activities. The presence of a prenyl group often enhances the lipophilicity and bioavailability of flavonoids, potentially leading to improved therapeutic effects.[1] Prenylated flavonoids have demonstrated anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic properties in various studies.[1] Due to their increased lipophilicity, these compounds may also exhibit unique pharmacokinetic profiles, including greater tissue accumulation compared to their non-prenylated counterparts.[2][3]

These application notes provide a comprehensive framework for the in vivo evaluation of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in mouse models, focusing on its potential anti-inflammatory and pharmacokinetic properties. The protocols outlined below are foundational and can be adapted based on the specific research question.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is crucial for its development as a therapeutic agent. In vivo animal models are essential for characterizing its pharmacokinetic profile.[2]

Experimental Workflow for Pharmacokinetic Studies

Caption: General experimental workflow for a rodent pharmacokinetic study.

Protocol: Oral Pharmacokinetic Study in Mice

Materials:

-

Animals: Male or female ICR mice (20-30g).[2]

-

Test Compound: 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).

-

Vehicle: 1% Dimethyl sulfoxide (B87167) (DMSO) in distilled water or saline.[2]

-

Dosing Cannula (Gavage Needle): 22-24 gauge with a ball tip.[2]

Procedure:

-

Animal Acclimatization: House mice under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing to minimize variability in gastrointestinal absorption. Water should remain available.[2]

-

Formulation Preparation: Prepare the dosing solution by first dissolving the test compound in a small amount of DMSO and then diluting it with the vehicle to the final desired concentration (e.g., 10-50 mg/kg). Ensure the final DMSO concentration is low (typically ≤1%) to avoid toxicity.[2]

-

Dosing: Administer the compound formulation to the mice via oral gavage.

-

Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples at 2,000-4,000 x g for 10-15 minutes at 4°C.[2] Collect the plasma and store it at -80°C until analysis.[2]

-

Tissue Distribution (Optional): At the end of the study (e.g., 24 hours), euthanize the animals and harvest major organs (liver, kidney, spleen, lung, brain, etc.) to assess tissue distribution.[3]

-

Bioanalysis: Quantify the concentration of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in plasma and tissue homogenates using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[2]

Data Presentation: Pharmacokinetic Parameters

| Parameter | Description | Units | Example Value |

| Cmax | Maximum plasma concentration | µg/mL | Data |

| Tmax | Time to reach Cmax | h | Data |

| AUC(0-t) | Area under the plasma concentration-time curve | µg*h/mL | Data |

| t1/2 | Elimination half-life | h | Data |

| CL/F | Apparent total body clearance | mL/h/kg | Data |

| Vd/F | Apparent volume of distribution | L/kg | Data |

Anti-inflammatory Activity Studies

The anti-inflammatory potential of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) can be evaluated using various acute and chronic inflammation models in mice.

Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)

This model is widely used for the initial screening of compounds with acute anti-inflammatory activity.[4]

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema in Mice

Materials:

-

Animals: Swiss albino mice (20-25 g).[4]

-

Test Compound: 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).

-

Positive Control: Indomethacin or Aspirin (e.g., 100 mg/kg).[5][6]

-

Carrageenan: 1% (w/v) suspension in sterile saline.[4]

-

Plethysmometer: For measuring paw volume.[4]

Procedure:

-

Animal Grouping: Divide mice into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses, e.g., 25, 50, 75 mg/kg).[5][6]

-

Treatment: Administer the test compound, vehicle, or positive control orally or intraperitoneally 1 hour before carrageenan injection.[6]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw.[4]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 hour) and at 1, 2, 3, 4, 5, and 6 hours post-injection.[4]

-

Data Analysis: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[4]

Data Presentation: Paw Edema Inhibition

| Treatment Group (Dose) | Paw Volume at 3h (mL) | % Inhibition of Edema |

| Vehicle Control | Data | - |

| Positive Control | Data | Data |

| Test Compound (Low) | Data | Data |

| Test Compound (Mid) | Data | Data |

| Test Compound (High) | Data | Data |

Model 2: LPS-Induced Systemic Inflammation (Cytokine Analysis)

This model is used to investigate the effect of the test compound on the production of pro-inflammatory cytokines.

Protocol: LPS-Induced Systemic Inflammation in Mice

Materials:

-

Animals: C57BL/6 mice.

-

Test Compound: 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).

-

Lipopolysaccharide (LPS): From E. coli (e.g., 1-5 mg/kg).[4]

-

ELISA or Multiplex Assay Kits: For TNF-α, IL-1β, and IL-6.[4]

Procedure:

-

Animal Grouping and Treatment: Group and treat animals as described in the paw edema model.

-

Induction of Inflammation: One hour after treatment, inject mice intraperitoneally with LPS.[4]

-

Sample Collection: Collect blood via cardiac puncture or tail vein at various time points (e.g., 2, 6, and 24 hours) post-LPS injection.[4] Tissues such as the liver, lung, and spleen can also be harvested.[4]

-

Cytokine Analysis: Prepare serum or plasma and quantify the levels of TNF-α, IL-1β, and IL-6 using ELISA or a multiplex bead-based assay.[4]

-

Data Analysis: Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare cytokine levels between treatment groups.[4]

Data Presentation: Cytokine Levels

| Treatment Group (Dose) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | Data | Data | Data |

| LPS Control | Data | Data | Data |

| Test Compound + LPS | Data | Data | Data |

Potential Signaling Pathways

Prenylated flavonoids are known to modulate various signaling pathways involved in inflammation. A potential mechanism of action for 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) could involve the inhibition of pro-inflammatory pathways.

Diagram: Potential Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the NF-κB signaling pathway.

Acute Toxicity Study

A preliminary acute toxicity study is essential to determine the safety profile of the compound.

Protocol: Acute Oral Toxicity (OECD 423)

Materials:

-

Animals: Female Swiss albino mice.

-

Test Compound: 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).

Procedure:

-

Dosing: Administer a single oral dose of the test compound (e.g., starting at 25, 50, and up to 500 mg/kg) to different groups of mice.[5] A control group receives the vehicle.

-

Observation: Observe the animals for any signs of toxicity, behavioral changes, and mortality for up to 72 hours and then daily for 14 days.[5][7]

-

Data Collection: Record body weight changes, food and water consumption, and any clinical signs of toxicity.

-

Histopathology (Optional): At the end of the study, major organs can be collected for histopathological examination.[7]

Conclusion

The protocols and frameworks provided herein offer a structured approach to the in vivo investigation of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in mice. These studies will be critical in elucidating its pharmacokinetic profile, evaluating its therapeutic potential as an anti-inflammatory agent, and establishing its preliminary safety profile. The data generated will be invaluable for guiding further preclinical and clinical development.

References

- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-Vivo And Histological Toxicity Profiling Of A Natural Phenol: Phloretin - ProQuest [proquest.com]

Application Notes & Protocols: Synthesis of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The target compound, 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)prop-2-en-1-one, is a member of the prenylated chalcone (B49325) family. Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds and are precursors to flavonoids.[1][2] The addition of a prenyl group often enhances the biological activity of the chalcone scaffold, leading to compounds with potential anti-cancer, anti-inflammatory, and anti-bacterial properties.[3][4] This document outlines the primary synthetic strategies, detailed experimental protocols, and expected data for the synthesis of the target molecule and its derivatives. The methodologies are based on well-established organic chemistry reactions, primarily the Claisen-Schmidt condensation for the formation of the chalcone backbone and Friedel-Crafts-type alkylation for the introduction of the prenyl moiety.[5][6]

Synthetic Strategy Overview

The synthesis of the target prenylated chalcone can be approached via two primary retrosynthetic pathways. The choice of pathway may depend on the availability of starting materials, and the desired regioselectivity of the prenylation step.

-

Route A: Late-Stage Prenylation. This route involves first synthesizing the un-prenylated chalcone backbone, 1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, followed by the selective C-prenylation of the B-ring.

-

Route B: Precursor Prenylation. This strategy involves the C-prenylation of a precursor molecule, 4-hydroxybenzaldehyde (B117250), to form 4-hydroxy-3-prenylbenzaldehyde. This prenylated aldehyde is then condensed with 1-(4-hydroxy-2-methoxyphenyl)ethanone (B505586) (paeonol) to yield the final product.[3]

Figure 1: Retrosynthetic analysis for the synthesis of the target prenylated chalcone.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-3-prenylbenzaldehyde (for Route B)

This protocol describes the C-prenylation of 4-hydroxybenzaldehyde using a Friedel-Crafts-type reaction catalyzed by a Lewis acid.

Materials:

-

4-Hydroxybenzaldehyde

-

3-Methyl-2-buten-1-ol (Prenyl alcohol)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous Toluene (B28343)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (1 equivalent) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add BF₃·OEt₂ (0.1 to 0.3 equivalents) to the stirred solution.[7]

-

Add prenyl alcohol (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate gradient, to yield 4-hydroxy-3-prenylbenzaldehyde.

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis (Core Reaction)

This protocol details the base-catalyzed condensation to form the chalcone backbone. It can be adapted for condensing either 4-hydroxybenzaldehyde (for Route A) or 4-hydroxy-3-prenylbenzaldehyde (for Route B) with 1-(4-hydroxy-2-methoxyphenyl)ethanone.

Figure 2: Experimental workflow for the Claisen-Schmidt condensation.

Materials:

-

1-(4-Hydroxy-2-methoxyphenyl)ethanone (Paeonol)

-

Appropriate Benzaldehyde derivative (e.g., 4-hydroxy-3-prenylbenzaldehyde)

-

Ethanol or Methanol

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl, ~1 M)

Procedure:

-

In a round-bottom flask, dissolve 1-(4-hydroxy-2-methoxyphenyl)ethanone (1 equivalent) and the benzaldehyde derivative (1 equivalent) in ethanol.[8][9]

-

Prepare a solution of NaOH or KOH (e.g., 4g in 10mL of water) and add it dropwise to the stirred alcoholic solution of the reactants. A precipitate may begin to form.[10]

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.[8]

-

Slowly acidify the aqueous mixture with dilute HCl while stirring. This will cause the chalcone product to precipitate out of the solution, typically as a yellow or orange solid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with cold distilled water to remove any inorganic salts.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key synthetic steps. Yields are indicative and may vary based on substrate and specific conditions.

Table 1: Generalized Conditions for C-Prenylation of Phenols

| Phenolic Substrate | Prenylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Citation(s) |

| Hydroquinone | Prenyl Alcohol | BF₃·OEt₂ (10) | Toluene | 4 | 24 | 30-50 | [7][11] |

| Resorcinol | Prenyl Alcohol | Amberlyst 15 | THF | 60 | 6 | 46-58 | [12] |

| 4-Hydroxybenzaldehyde | Prenyl Bromide | K₂CO₃ | Acetone | Reflux | 12 | 40-60 | [11] |

| Various Phenols | Isoprene | Amberlyst 15 | THF/Heptane | 65-70 | 2.5 | 31-69 | [13] |

Table 2: Generalized Conditions for Claisen-Schmidt Chalcone Synthesis

| Acetophenone | Benzaldehyde | Base Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Citation(s) |

| Substituted Acetophenone | Substituted Benzaldehyde | NaOH (aq) | Ethanol | RT | 12-24 | 33-49 | [10] |

| Nitroacetophenones | Nitrobenzaldehydes | NaOH | Cyclohexane/Methanol | RT (Ultrasound) | 1-2 | 56-92 | [14] |

| 2'-Hydroxyacetophenone | Anisaldehyde | NaOH (aq) | Ethanol | RT (Boiling initially) | 12 (overnight) | 70 | [15] |

| Acetophenone | Benzaldehyde | KOH | Ethanol | RT | 2-4 | >80 | [9] |

Characterization

The synthesized precursors and final products should be characterized using standard analytical techniques to confirm their structure and purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the phenolic -OH stretch (~3300 cm⁻¹), the α,β-unsaturated carbonyl C=O stretch (~1650 cm⁻¹), and aromatic C=C stretches.[5][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the exact structure, including the stereochemistry of the double bond (typically E isomer, indicated by a large coupling constant, J ≈ 15 Hz, for the vinylic protons), and the position of the prenyl and other substituents on the aromatic rings.[10]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. tsijournals.com [tsijournals.com]

- 16. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in Human Plasma using LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in human plasma. The method utilizes a simple protein precipitation and liquid-liquid extraction procedure for sample preparation. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in negative ion mode. The method has been developed to be suitable for pharmacokinetic and toxicokinetic studies.

Introduction

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is a prenylated polyphenolic compound. The prenyl group can increase the lipophilicity and bioavailability of flavonoids, potentially enhancing their interaction with cellular targets.[1] Accurate quantification of such compounds in biological matrices is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties in drug development. LC-MS/MS offers high sensitivity and selectivity for the analysis of small molecules in complex biological fluids.[2][3] This document provides a detailed protocol for the extraction and quantification of this analyte in human plasma.

Proposed Analytical Method

A sensitive and selective LC-MS/MS method is proposed for the determination of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl). An internal standard (IS) with a structure similar to the analyte should be used to ensure accuracy and precision. For this proposed method, a structurally related but isotopically labeled compound would be ideal; however, in its absence, a stable, commercially available prenylated flavonoid like Xanthohumol could be considered after appropriate validation.

2.1. LC-MS/MS Instrumentation and Conditions

-

LC System: UPLC/HPLC system capable of binary gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Analytical Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).[4]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions (Hypothetical):

-

Analyte: Precursor Ion (Q1) -> Product Ion (Q3)

-

Internal Standard (IS): Precursor Ion (Q1) -> Product Ion (Q3)

-

The specific mass transitions for the analyte would need to be determined by infusing a standard solution into the mass spectrometer. Based on its structure, fragmentation could involve the loss of the prenyl group or cleavage of the bond linking the two phenyl rings.

Experimental Protocols

3.1. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh 1 mg of the analyte and the internal standard (IS) and dissolve in 1 mL of methanol (B129727) to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the IS.

3.2. Sample Preparation Protocol (Protein Precipitation and LLE)

This protocol is designed for a 100 µL plasma sample.

-

Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube.

-

Add 500 µL of ethyl acetate (B1210297) for liquid-liquid extraction.[5]

-

Vortex for 2 minutes and centrifuge at 14,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

3.3. Method Validation Parameters

The method should be validated according to regulatory guidelines, assessing the following parameters:

-

Linearity: Analyze calibration standards over a defined concentration range to establish the relationship between concentration and response.

-

Accuracy and Precision: Determine intra- and inter-day accuracy (% bias) and precision (% RSD) by analyzing QC samples at low, medium, and high concentrations.[6]

-

Recovery: Assess the efficiency of the extraction process by comparing the analyte response in extracted samples to that in post-extraction spiked samples.

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

-

Stability: Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage (-80 °C).[7][8]

Data Presentation

The following table summarizes example performance characteristics for the proposed bioanalytical method.

| Validation Parameter | Example Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Intra-day Accuracy (% Bias) | ± 15% |

| Inter-day Accuracy (% Bias) | ± 15% |

| Mean Extraction Recovery | > 85% |

| Matrix Effect | Minimal (< 15% ion suppression/enhancement) |

| Freeze-Thaw Stability (3 cycles) | Stable (< 15% deviation) |

| Short-term Stability (24h at RT) | Stable (< 15% deviation) |

| Long-term Stability (3 months at -80°C) | Stable (< 15% deviation) |

Visualizations

Caption: Workflow for quantifying the analyte in plasma.

Caption: Hypothetical inhibition of the COX pathway.

Conclusion

The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in human plasma. The described sample preparation technique is straightforward and offers good recovery. This method, after full validation, would be suitable for use in preclinical and clinical studies to assess the pharmacokinetic profile of this novel compound.

References

- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. publ.iss.it [publ.iss.it]

- 6. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability Issues of Mycophenolic Acid in Plasma: From Patient to Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Formulation strategies for improving 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) bioavailability

Application Notes and Protocols for 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)

For researchers, scientists, and drug development professionals, the journey of translating a promising bioactive compound from the laboratory to a clinical setting is often fraught with challenges. One of the most significant hurdles is overcoming poor bioavailability, a common characteristic of many phenolic compounds. This document provides detailed application notes and experimental protocols for formulation strategies aimed at enhancing the oral bioavailability of the novel prenylated chalcone, 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).

The inherent lipophilic nature of this compound, while often beneficial for cell membrane permeability, contributes to its low aqueous solubility, which is a primary limiting factor for its absorption in the gastrointestinal tract. Furthermore, like many chalcones, it is susceptible to first-pass metabolism, further reducing the fraction of the administered dose that reaches systemic circulation. To address these challenges, advanced formulation strategies focusing on nano-delivery systems are paramount. This document will explore three such strategies: Solid Lipid Nanoparticles (SLNs), Nanoemulsions, and Liposomes.

Application Notes: Leveraging Nanotechnology for Enhanced Delivery

The core principle behind using nano-formulations is to increase the surface area of the drug for dissolution, protect it from degradation in the gastrointestinal tract, and facilitate its transport across the intestinal epithelium.

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from physiological lipids that are solid at room and body temperature. They offer advantages such as high stability, controlled release, and the ability to encapsulate lipophilic drugs like 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl). The solid lipid matrix protects the encapsulated compound from chemical degradation and can mask its taste.

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. For a lipophilic compound, an oil-in-water nanoemulsion is ideal. The drug is dissolved in the oil phase, which is then dispersed in an aqueous phase with the help of a surfactant. The small droplet size provides a large surface area for drug release and absorption.

Liposomes: Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. Hydrophobic compounds like the target molecule can be incorporated into the lipid bilayer. Liposomes can protect the drug from the harsh environment of the gut and facilitate its uptake by intestinal cells.

Data Presentation: Impact of Formulation on Chalcone Bioavailability

To illustrate the potential of these formulation strategies, the following table summarizes pharmacokinetic data from studies on structurally related chalcones. Xanthohumol, a prenylated chalcone, and Licochalcone A, another chalcone, demonstrate significantly improved bioavailability when formulated in SLNs and liposomes, respectively.

| Formulation | Chalcone | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Enhancement (Fold) | Reference |

| Free Compound (Suspension) | Xanthohumol | 185.6 ± 45.2 | 1.9 ± 0.5 | 1254.7 ± 265.8 | - | [1] |

| Solid Lipid Nanoparticles (SLNs) | Xanthohumol | 198.6 ± 25.3 | 4.0 ± 1.0 | 5901.9 ± 450.7 | ~4.7 | [2][3][4][5] |

| Free Compound | Licochalcone A | ~150 | ~2 | ~600 | - | [6][7] |

| Liposomes | Licochalcone A | ~450 | ~4 | ~3000 | ~5 | [6] |

Note: Data for Licochalcone A are estimated from graphical representations in the cited literature.

Experimental Protocols

The following are detailed protocols for the laboratory-scale preparation of SLNs, nanoemulsions, and liposomes for the encapsulation of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This method is suitable for thermostable compounds and involves dispersing a melted lipid phase containing the drug into a hot aqueous surfactant solution.

Materials:

-

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) (API)

-

Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

-

Surfactant (e.g., Poloxamer 188, Tween® 80)

-

Purified Water

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax®)

-

Probe sonicator

-

Water bath or heating magnetic stirrer

-

Beakers

-

Ice bath

Procedure:

-

Preparation of Lipid Phase:

-

Accurately weigh the solid lipid and the API. A typical drug-to-lipid ratio is 1:10 to 1:20 (w/w).

-

Melt the solid lipid in a beaker by heating it to 5-10°C above its melting point using a water bath.

-

Add the API to the molten lipid and stir until a clear, homogenous solution is obtained. Maintain the temperature.

-

-

Preparation of Aqueous Phase:

-

Prepare an aqueous solution of the surfactant (e.g., 1-2% w/v) in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Emulsification:

-

Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer.

-

Immediately subject the mixture to high-shear homogenization at 10,000-15,000 rpm for 5-10 minutes to form a coarse pre-emulsion.

-

-

Nanoparticle Formation:

-

Transfer the pre-emulsion to a probe sonicator and sonicate at a high intensity for 10-15 minutes. The sonication tip should be immersed in the emulsion.

-

To prevent overheating, place the beaker in an ice bath during sonication.

-

-

Cooling and Solidification:

-

Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

-

-

Purification (Optional):

-

To remove excess surfactant and unencapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.

-

Protocol 2: Preparation of Nanoemulsion by Spontaneous Emulsification

This low-energy method relies on the diffusion of a water-miscible solvent from the organic phase into the aqueous phase, leading to the spontaneous formation of fine oil droplets.

Materials:

-

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) (API)

-

Oil (e.g., Medium-chain triglycerides, Ethyl oleate)

-

Surfactant (e.g., Tween® 80, Cremophor® EL)

-

Co-surfactant (e.g., Transcutol®, Ethanol)

-

Purified Water

Equipment:

-

Magnetic stirrer

-

Glass vials or beakers

-

Pipettes

Procedure:

-

Preparation of Organic Phase:

-

Accurately weigh the oil, surfactant, co-surfactant, and API.

-

In a glass vial, dissolve the API in the oil.

-

Add the surfactant and co-surfactant to the oil-drug mixture and stir until a clear and homogenous organic phase is obtained.

-

-

Nanoemulsion Formation:

-

Prepare the aqueous phase (purified water) in a beaker and place it on a magnetic stirrer at a constant stirring speed (e.g., 500 rpm).

-

Slowly inject the organic phase into the aqueous phase using a pipette or a syringe.

-

The nanoemulsion will form spontaneously. Continue stirring for an additional 15-30 minutes to ensure homogeneity.

-

-

Equilibration:

-

Allow the nanoemulsion to equilibrate at room temperature for at least 2 hours before characterization.

-

Protocol 3: Preparation of Liposomes by Thin-Film Hydration Method

This is a widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form smaller unilamellar vesicles (SUVs or LUVs).

Materials:

-

1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) (API)

-

Phospholipid (e.g., Soy phosphatidylcholine, Egg phosphatidylcholine)

-

Cholesterol (optional, for membrane stabilization)

-

Organic Solvent (e.g., Chloroform, Methanol, or a mixture)

-

Aqueous Buffer (e.g., Phosphate-buffered saline pH 7.4)

Equipment:

-

Rotary evaporator

-

Round-bottom flask

-

Water bath

-

Probe sonicator or extruder

-

Vortex mixer

Procedure:

-

Formation of Lipid Film:

-

Dissolve the phospholipid, cholesterol (if used), and the API in the organic solvent in a round-bottom flask. A typical phospholipid to cholesterol molar ratio is 2:1 or 3:1.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-60°C).

-

Evaporate the organic solvent under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner wall of the flask.

-

Continue to apply vacuum for at least 1-2 hours after the film appears dry to remove any residual solvent.

-

-

Hydration:

-

Add the aqueous buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

-

Hydrate the film by gently rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. The lipid film will swell and detach from the flask wall to form a milky suspension of MLVs.

-

-

Size Reduction (Optional but Recommended):

-

To obtain smaller and more uniform liposomes, the MLV suspension can be subjected to:

-

Sonication: Sonicate the suspension using a probe sonicator in an ice bath for 5-10 minutes. This will produce SUVs.

-

Extrusion: Pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm or 200 nm) using an extruder. This will produce LUVs.

-

-

-

Purification:

-

To remove unencapsulated drug, the liposomal suspension can be purified by dialysis, size exclusion chromatography, or ultracentrifugation.

-

Signaling Pathways and Experimental Workflows

Chalcones are known to modulate various signaling pathways involved in inflammation and cell proliferation. Understanding these interactions is crucial for elucidating the mechanism of action of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).

References

- 1. benchchem.com [benchchem.com]

- 2. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. OPUS at UTS: Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - Open Publications of UTS Scholars [opus.lib.uts.edu.au]

- 6. Preparation, characterization, pharmacokinetics, and antirenal injury activity studies of Licochalcone A-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl). Our resources are designed to address specific challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a practical question-and-answer format.

Issue 1: Low or No Yield of the Final Chalcone (B49325) Product

Q: My Claisen-Schmidt condensation reaction is resulting in a very low yield or failing to produce the desired chalcone. What are the potential causes and how can I optimize the reaction?

A: Low or no yield in the Claisen-Schmidt condensation is a frequent challenge.[1][2][3] Several factors, from reagent quality to reaction conditions, can be responsible.[4] A systematic approach to troubleshooting is recommended.

-

Potential Causes & Solutions:

-

Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have been deactivated by atmospheric CO2 or moisture. Ensure you are using a fresh, high-purity catalyst. For moisture-sensitive bases like sodium hydride (NaH), use anhydrous conditions.[4]

-

Insufficient Catalyst Concentration: The amount of catalyst is critical. While a catalytic amount is often sufficient, for some substrates, a higher concentration may be necessary to drive the reaction to completion. However, excessively high concentrations can promote side reactions.[3][5]

-

Suboptimal Reaction Temperature: Most Claisen-Schmidt condensations proceed at room temperature.[1] However, if the reaction is sluggish, gentle heating may be required. Conversely, excessive heat can lead to the formation of undesired by-products.[1]

-

Poor Reagent Quality: Impurities in the starting materials, 1-(4-hydroxy-2-methoxyphenyl)ethanone (B505586) and 4-hydroxy-3-prenylbenzaldehyde, can inhibit the reaction. Ensure the purity of your reactants, and consider purification before use if necessary.

-

Steric Hindrance: The bulky prenyl group on the benzaldehyde (B42025) and the methoxy (B1213986) group on the acetophenone (B1666503) may cause steric hindrance, slowing down the reaction rate.[4] In such cases, a longer reaction time or a more potent catalytic system might be necessary.

-

Inadequate Mixing: If the reaction mixture is heterogeneous, ensure vigorous stirring to maximize the interaction between reactants.[1]

-

Issue 2: Formation of Multiple By-products

Q: My reaction mixture shows multiple spots on TLC analysis, indicating the presence of several by-products. What are the likely side reactions, and how can they be minimized?

A: The formation of multiple products is a common issue in Claisen-Schmidt condensations, complicating purification and reducing the yield of the desired chalcone.[2][3]

-

Common Side Reactions & Mitigation Strategies:

-

Self-Condensation of the Ketone: The starting acetophenone, 1-(4-hydroxy-2-methoxyphenyl)ethanone, can react with itself in an aldol (B89426) condensation.

-

Cannizzaro Reaction: In the presence of a strong base, the aldehyde, 4-hydroxy-3-prenylbenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.

-

Solution: Use the minimum effective concentration of the base catalyst. Slowly adding the base to the reaction mixture can also help.[4]

-

-

Michael Addition: The enolate of the acetophenone can add to the α,β-unsaturated carbonyl system of the newly formed chalcone product.

-

Frequently Asked Questions (FAQs)

Q1: What is the most suitable catalyst for the synthesis of this particular chalcone?

A1: For chalcones with multiple hydroxyl groups, strong bases like NaOH or KOH can sometimes lead to ionization and decreased yields.[1] While these are the most common catalysts for Claisen-Schmidt reactions, if you are experiencing issues, consider using a milder base like piperidine.[6] The optimal choice and concentration should be determined empirically.

Q2: How can I effectively purify the final chalcone product?

A2: Purification is a critical step to isolate the desired 1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).

-

Recrystallization: This is the most common method for purifying solid chalcones.[7] Ethanol (B145695), particularly 95% ethanol, is a frequently used solvent.[7][8] The ideal solvent will dissolve the chalcone when hot but not at room temperature, while impurities remain either soluble or insoluble under these conditions.[7]

-

Column Chromatography: If recrystallization does not yield a pure product, column chromatography is the standard method for preparative scale purification.[9] A common eluent system for chalcones is a mixture of hexane (B92381) and ethyl acetate; the ratio can be optimized using thin-layer chromatography (TLC).[7]

Q3: My purified chalcone is an oil and will not crystallize. What should I do?

A3: If the purified product is an oil, it could be due to remaining impurities or its intrinsic low melting point. First, ensure purity by re-purifying using column chromatography. If it remains an oil, it is likely due to its physical properties. In this case, the purified oil can be obtained by removing the solvent under reduced pressure.[7]

Q4: What are the key considerations for the synthesis of the starting materials?

A4: The successful synthesis of the target chalcone relies on the efficient preparation of its precursors.

-

1-(4-Hydroxy-2-methoxyphenyl)ethanone: This can be synthesized via the Fries rearrangement of 3-methoxyphenyl (B12655295) acetate.[10][11] The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and the ratio of ortho to para isomers can be influenced by reaction conditions like temperature and solvent.[10][11] Low temperatures generally favor the para-product, while higher temperatures favor the ortho-isomer.[10]

-

4-Hydroxy-3-prenylbenzaldehyde: A common route for this synthesis involves the O-prenylation of 4-hydroxybenzaldehyde (B117250) with prenyl bromide, followed by a Claisen rearrangement.[12] The Claisen rearrangement is a[7][7]-sigmatropic rearrangement that proceeds upon heating.[13][14]

Data Presentation

Table 1: Optimized Reaction Conditions for Chalcone Synthesis via Claisen-Schmidt Condensation

| Parameter | Recommended Condition | Rationale |

| Catalyst | NaOH or KOH (solid or aqueous solution) | Effective and commonly used for this reaction.[1][2] |

| Catalyst Conc. | 10-20 mol% (solid) or 40% aqueous solution | To be optimized; excess can lead to side reactions.[1][3] |

| Solvent | Ethanol, Isopropyl Alcohol, or Solvent-free | Ethanol is a common and relatively green solvent.[15] Solvent-free (grinding) methods can offer higher yields and are environmentally friendly.[15][16] |

| Temperature | Room Temperature or 0°C | Many reactions proceed well at room temperature. Cooling can help control exothermic reactions and reduce by-products.[1] |

| Reaction Time | 4-24 hours | Monitor by TLC to determine completion.[1] |

| Work-up | Pouring into ice-cold water and acidification with dilute HCl | Precipitates the chalcone product and neutralizes the base catalyst.[3][8] |

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Hydroxy-2-methoxyphenyl)ethanone via Fries Rearrangement

-

Esterification of 3-Methoxyphenol (B1666288): In a round-bottom flask, dissolve 3-methoxyphenol in a suitable solvent such as dichloromethane. Cool the solution in an ice bath. Add acetic anhydride (B1165640) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). Stir the reaction mixture at room temperature until completion (monitored by TLC). Work up the reaction by washing with water and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain 3-methoxyphenyl acetate.

-

Fries Rearrangement: To a flask equipped with a stirrer and under a nitrogen atmosphere, add the 3-methoxyphenyl acetate. Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl3) in portions. The reaction is typically performed in a solvent like nitrobenzene (B124822) or without a solvent.[10] After the addition is complete, the reaction mixture is heated. The temperature influences the regioselectivity, with higher temperatures favoring the ortho-product (1-(2-hydroxy-4-methoxyphenyl)ethanone).[10] After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice with concentrated HCl to decompose the aluminum complex. The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated. The desired product is purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 4-Hydroxy-3-prenylbenzaldehyde

-

O-Prenylation of 4-Hydroxybenzaldehyde: In a flask, dissolve 4-hydroxybenzaldehyde in a suitable polar aprotic solvent like acetone (B3395972) or DMF. Add a base such as potassium carbonate (K2CO3). To this mixture, add prenyl bromide dropwise at room temperature. Heat the reaction mixture to reflux and monitor its progress by TLC. Once the starting material is consumed, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product, 4-(prenyloxy)benzaldehyde, can be purified by column chromatography.

-

Claisen Rearrangement: Heat the purified 4-(prenyloxy)benzaldehyde in a high-boiling solvent such as N,N-diethylaniline or perform the reaction neat under a nitrogen atmosphere. The rearrangement typically requires elevated temperatures.[17] The progress of the rearrangement can be monitored by TLC. After completion, the desired product, 4-hydroxy-3-prenylbenzaldehyde, is purified by column chromatography.

Protocol 3: Synthesis of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) via Claisen-Schmidt Condensation

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-hydroxy-2-methoxyphenyl)ethanone (1 equivalent) and 4-hydroxy-3-prenylbenzaldehyde (1 equivalent) in ethanol.[18]

-

Catalyst Addition: While stirring the solution at room temperature, add an aqueous solution of sodium hydroxide (B78521) (e.g., 40% w/v).[1] The mixture will likely change color.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC (a common eluent is a mixture of hexane and ethyl acetate).[7]

-

Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute hydrochloric acid (HCl) until the pH is acidic, which will cause the chalcone product to precipitate.[8]

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic impurities.[8] The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).[7][8]

Mandatory Visualization

Caption: Overall experimental workflow for the synthesis of the target chalcone.

Caption: Troubleshooting workflow for low yield in chalcone synthesis.

Caption: Simplified mechanism of the Claisen-Schmidt condensation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. jetir.org [jetir.org]

- 9. benchchem.com [benchchem.com]

- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. Aromatic Claisen Rearrangements of O-prenylated tyrosine and model prenyl aryl ethers: Computational study of the role of water on acceleration of Claisen rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Claisen Rearrangement [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

How to prevent the oxidation of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) during storage

Welcome to the technical support center for 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) and why is it prone to oxidation?

A1: 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is a phenolic compound. Phenolic compounds are known to be susceptible to oxidation due to the presence of hydroxyl (-OH) groups on the aromatic rings. These groups can donate electrons, which makes the compound a good antioxidant but also susceptible to degradation in the presence of oxidizing agents. The methoxy (B1213986) (-OCH3) and prenyl groups can also influence the compound's stability and reactivity.

Q2: What are the visible signs of oxidation of this compound?